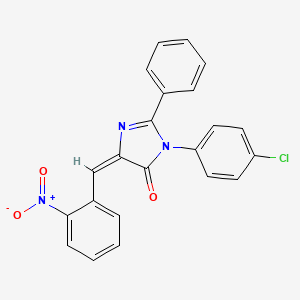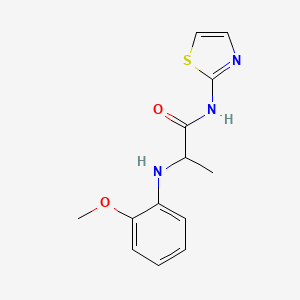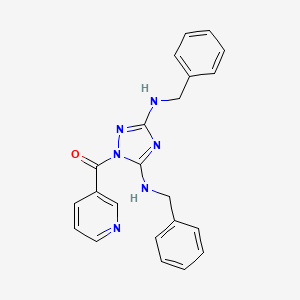
3-(4-chlorophenyl)-5-(2-nitrobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-5-(2-nitrobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one, commonly known as CNB-001, is a novel compound that has shown promising results in scientific research for its potential therapeutic applications. CNB-001 belongs to the class of imidazolone derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of CNB-001 is not fully understood, but it is believed to act by inhibiting the activity of pro-inflammatory enzymes, reducing oxidative stress, and modulating the activity of neurotransmitters in the brain. CNB-001 has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons.
Biochemical and Physiological Effects:
CNB-001 has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain. It has also been found to reduce oxidative stress by increasing the levels of glutathione peroxidase (GPx) and superoxide dismutase (SOD) in the brain. CNB-001 has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using CNB-001 in lab experiments is its ability to cross the blood-brain barrier, making it an effective candidate for the treatment of neurological disorders. The limitations of using CNB-001 in lab experiments include its low solubility and stability, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on CNB-001. One of the directions is to study its potential therapeutic effects in other neurological disorders such as multiple sclerosis and traumatic brain injury. Another direction is to optimize the synthesis method of CNB-001 to improve its solubility and stability. The development of novel drug delivery systems for CNB-001 is also a potential future direction for its clinical application. Further studies are needed to fully understand the mechanism of action of CNB-001 and its potential side effects.
Conclusion:
In conclusion, CNB-001 is a novel compound that has shown potential therapeutic effects in various scientific research studies. Its neuroprotective and anti-inflammatory properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The future directions for the research on CNB-001 include studying its potential therapeutic effects in other neurological disorders, optimizing its synthesis method, and developing novel drug delivery systems. Further studies are needed to fully understand the mechanism of action of CNB-001 and its potential side effects.
合成法
CNB-001 has been synthesized using several methods, including the reaction of 4-chloroaniline with 2-nitrobenzaldehyde in the presence of sodium methoxide, followed by the reaction with 2-phenyl-4,5-dihydro-1H-imidazole-4,5-dione. Another method involves the reaction of 2-nitrobenzaldehyde with 4-chloroaniline in the presence of acetic anhydride, followed by the reaction with 2-phenyl-4,5-dihydro-1H-imidazole-4,5-dione. The yield of CNB-001 obtained using these methods ranges from 60-80%.
科学的研究の応用
CNB-001 has shown potential therapeutic effects in various scientific research studies. It has been found to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CNB-001 has also shown anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and chronic pain.
特性
IUPAC Name |
(5E)-3-(4-chlorophenyl)-5-[(2-nitrophenyl)methylidene]-2-phenylimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O3/c23-17-10-12-18(13-11-17)25-21(15-6-2-1-3-7-15)24-19(22(25)27)14-16-8-4-5-9-20(16)26(28)29/h1-14H/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDPERDUAALSBI-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)N2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C(=O)N2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
![methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B4921480.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide](/img/structure/B4921482.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)
![2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B4921503.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4921507.png)



![N-[2-(2-pyridinyl)ethyl]cycloheptanamine](/img/structure/B4921531.png)
![3-(4-methoxyphenyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921545.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4921553.png)
![N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4921566.png)